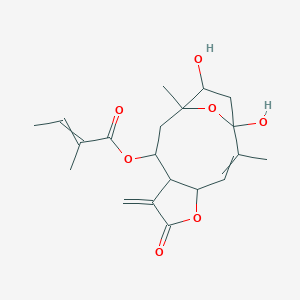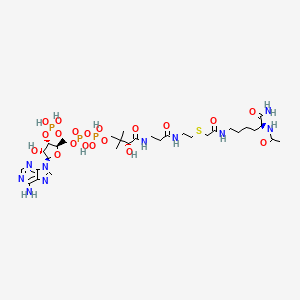
Ac-Lys(CoA)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Lysine-Coenzyme A-Amide (Ac-Lys(CoA)-NH2) is a compound that plays a significant role in various biochemical processes. It is a derivative of lysine, an essential amino acid, and coenzyme A, a crucial cofactor in metabolic pathways. This compound is involved in post-translational modifications, particularly in the acetylation of proteins, which can affect their function, stability, and interaction with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Lysine-Coenzyme A-Amide typically involves the acetylation of lysine residues using acetyl-coenzyme A. The reaction is catalyzed by lysine acetyltransferases, which transfer the acetyl group from acetyl-coenzyme A to the ε-amino group of lysine. The reaction conditions often include a buffered aqueous solution with a pH range of 7.5 to 8.5, and the presence of cofactors such as ATP.
Industrial Production Methods: Industrial production of Acetyl-Lysine-Coenzyme A-Amide can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express high levels of lysine acetyltransferases. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the compound. The product is then purified using chromatographic techniques.
Types of Reactions:
Acetylation: The primary reaction involving Acetyl-Lysine-Coenzyme A-Amide is the acetylation of lysine residues in proteins. This reaction is catalyzed by lysine acetyltransferases.
Deacetylation: The reverse reaction, deacetylation, is catalyzed by lysine deacetylases, which remove the acetyl group from lysine residues.
Common Reagents and Conditions:
Acetylation: Acetyl-coenzyme A, lysine acetyltransferases, ATP, and a buffered aqueous solution.
Deacetylation: Lysine deacetylases, NAD+, and a buffered aqueous solution.
Major Products:
Acetylation: Acetylated proteins with modified lysine residues.
Deacetylation: Deacetylated proteins and free acetate.
Wissenschaftliche Forschungsanwendungen
Acetyl-Lysine-Coenzyme A-Amide has numerous applications in scientific research:
Chemistry: It is used to study the mechanisms of protein acetylation and deacetylation, as well as the development of inhibitors for lysine acetyltransferases and deacetylases.
Biology: It plays a crucial role in understanding the regulation of gene expression, protein function, and cellular metabolism through post-translational modifications.
Medicine: Research on Acetyl-Lysine-Coenzyme A-Amide contributes to the development of therapeutic agents for diseases such as cancer, where dysregulation of protein acetylation is often observed.
Industry: It is used in the production of biopharmaceuticals and the development of diagnostic tools for detecting acetylated proteins.
Wirkmechanismus
The mechanism of action of Acetyl-Lysine-Coenzyme A-Amide involves the transfer of an acetyl group from acetyl-coenzyme A to the ε-amino group of lysine residues in proteins. This acetylation can alter the charge, conformation, and interaction of the protein, thereby affecting its function. The molecular targets include histones, transcription factors, and metabolic enzymes. The pathways involved are primarily related to gene expression regulation, chromatin remodeling, and metabolic control.
Vergleich Mit ähnlichen Verbindungen
Acetyl-Coenzyme A: A key molecule in metabolism, involved in the acetylation of various substrates.
Lysine: An essential amino acid that serves as a substrate for acetylation.
Histone Acetyltransferases (HATs): Enzymes that catalyze the acetylation of histones and other proteins.
Uniqueness: Acetyl-Lysine-Coenzyme A-Amide is unique in its ability to specifically target lysine residues for acetylation, thereby playing a critical role in the regulation of protein function and gene expression. Its involvement in both acetylation and deacetylation processes makes it a versatile compound in biochemical research and therapeutic development.
Eigenschaften
Molekularformel |
C31H53N10O19P3S |
|---|---|
Molekulargewicht |
994.8 g/mol |
IUPAC-Name |
[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C31H53N10O19P3S/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51)/t18-,19+,23+,24+,25-,30+/m0/s1 |
InChI-Schlüssel |
YGZKIOPJGFQDSR-QGSWMBNESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N |
Kanonische SMILES |
CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B10783092.png)
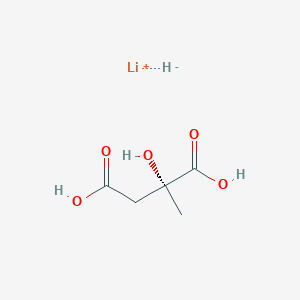
![N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B10783100.png)
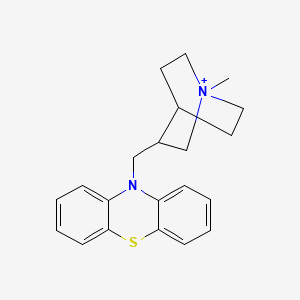
![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-](/img/structure/B10783140.png)

![3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)
![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)
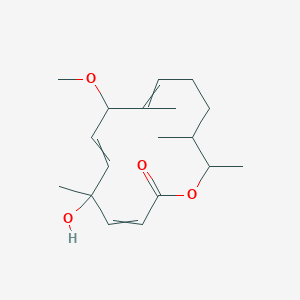
![(3S,7R,7aR)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783160.png)
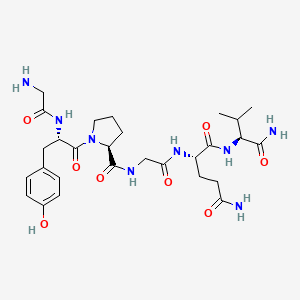
![2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783182.png)
